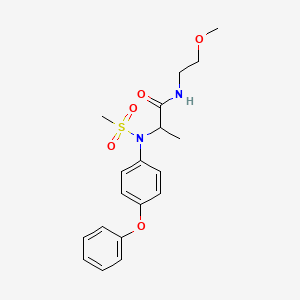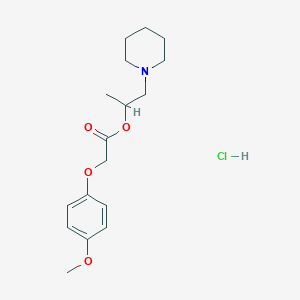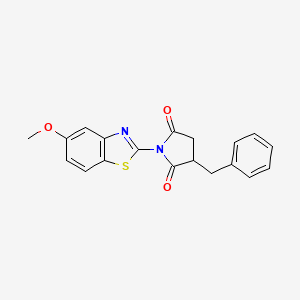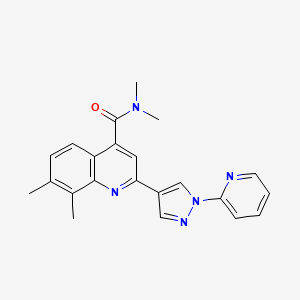![molecular formula C24H24N2O2S B4018587 N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4018587.png)
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide
Vue d'ensemble
Description
N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide is a useful research compound. Its molecular formula is C24H24N2O2S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.15584919 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Controlled Radical Polymerization
One application involves the controlled radical polymerization of acrylamides containing amino acid moieties, demonstrating the potential of such compounds in creating polymers with specific molecular weights and properties. This approach is exemplified in the synthesis of homopolymers through reversible addition−fragmentation chain transfer (RAFT) polymerization, which can yield products with narrow polydispersity and enhanced isotacticity (H. Mori, K. Sutoh, & T. Endo, 2005).
Antimicrobial Properties
Another significant area of application is the exploration of antimicrobial properties. New acylthiourea derivatives have shown activity against various bacterial and fungal strains at low concentrations, indicating the potential of benzamide compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).
Anti-influenza Virus Activity
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been reported to show remarkable antiavian influenza virus activity. This illustrates the role of such compounds in the discovery of new antiviral drugs, with several synthesized compounds possessing significant activities against the H5N1 strain (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020).
Structural Studies
Structural studies of derivatives, such as 4-aminoantipyrine derivatives, contribute to understanding the antibacterial activity and potential medical applications of benzamide compounds. These studies provide insights into the molecular basis of their activity and can guide the design of new therapeutic agents (S. Cunha et al., 2005).
Chemoselective N-Benzoylation
Research into the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlights the synthetic utility of benzamide compounds in producing biologically interesting molecules. This process can lead to the formation of compounds with potential pharmacological applications (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).
Propriétés
IUPAC Name |
2-[[4-(phenylsulfanylmethyl)benzoyl]amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-17(2)25-24(28)21-10-6-7-11-22(21)26-23(27)19-14-12-18(13-15-19)16-29-20-8-4-3-5-9-20/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMCUAPZJTQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2,5-dioxo-3-(pyridin-3-ylmethylamino)pyrrolidin-1-yl]phenyl]acetamide](/img/structure/B4018507.png)


![N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B4018525.png)

![3-butylsulfanyl-1-[4-(3-butylsulfanyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4018553.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4018560.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018565.png)
![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidenepyrimidin-5-yl)-(4-nitrophenyl)methyl]-1-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B4018567.png)

![3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4018580.png)

![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4018604.png)
